molecular formula C23H31N3O4 B13843434 Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate

Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate

Cat. No.: B13843434
M. Wt: 413.5 g/mol
InChI Key: DZPYGVJIHJETKO-UHFFFAOYSA-N
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Description

Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrido[2,3-b]pyrazines. This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyl group, and an ethoxy-oxoethyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the tert-butyl, benzyl, and ethoxy-oxoethyl groups. The reaction conditions often involve the use of reagents such as sodium hydride, benzyl bromide, and ethyl chloroformate. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.

Scientific Research Applications

Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions. Detailed studies are required to fully elucidate the molecular targets and pathways .

Comparison with Similar Compounds

Similar compounds to tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate include:

Properties

Molecular Formula

C23H31N3O4

Molecular Weight

413.5 g/mol

IUPAC Name

tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate

InChI

InChI=1S/C23H31N3O4/c1-5-29-20(27)15-18-11-12-19-21(24-18)26(22(28)30-23(2,3)4)14-13-25(19)16-17-9-7-6-8-10-17/h6-12,19,21H,5,13-16H2,1-4H3

InChI Key

DZPYGVJIHJETKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2C(C=C1)N(CCN2C(=O)OC(C)(C)C)CC3=CC=CC=C3

Origin of Product

United States

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